molecular formula C20H20BrNO4S B2882850 N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ISOPROPOXYBENZAMIDE CAS No. 852439-93-1

N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ISOPROPOXYBENZAMIDE

Cat. No.: B2882850
CAS No.: 852439-93-1
M. Wt: 450.35
InChI Key: BPZLIGAHWNDGAR-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ISOPROPOXYBENZAMIDE is a complex organic compound characterized by the presence of a bromophenyl group, a dioxido-dihydrothienyl group, and an isopropoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ISOPROPOXYBENZAMIDE typically involves multiple steps:

    Formation of the 4-bromophenyl intermediate: This can be achieved through bromination of aniline derivatives.

    Synthesis of the dioxido-dihydrothienyl group: This step involves the oxidation of thiophene derivatives to introduce the dioxido functionality.

    Coupling of intermediates: The final step involves coupling the 4-bromophenyl intermediate with the dioxido-dihydrothienyl group and the isopropoxybenzamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ISOPROPOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The dioxido-dihydrothienyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Further oxidized derivatives of the dioxido-dihydrothienyl group.

    Reduction: Phenyl derivatives of the compound.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ISOPROPOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: Potential use in the development of new catalysts or as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ISOPROPOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the dioxido-dihydrothienyl group may participate in redox reactions. The isopropoxybenzamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-isopropoxybenzamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-isopropoxybenzamide: Similar structure but with a fluorine atom instead of bromine.

    N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-isopropoxybenzamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

N-(4-BROMOPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-ISOPROPOXYBENZAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromophenyl group, dioxido-dihydrothienyl group, and isopropoxybenzamide moiety provides a distinct chemical profile that can be exploited for various applications.

Properties

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO4S/c1-14(2)26-19-9-3-15(4-10-19)20(23)22(17-7-5-16(21)6-8-17)18-11-12-27(24,25)13-18/h3-12,14,18H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZLIGAHWNDGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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